molecular formula C18H14FN3O2S B2393916 4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097930-52-2

4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2393916
CAS No.: 2097930-52-2
M. Wt: 355.39
InChI Key: HHEYAMCLKBBTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: Starting with a suitable thiophene derivative, a fluorination reaction can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperazine ring formation: The piperazine moiety can be introduced via nucleophilic substitution reactions involving pyridine derivatives and piperazine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(5-Methyl-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

The presence of the fluorine atom in 4-(5-Fluoro-1-benzothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one may confer unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs with different substituents.

Properties

IUPAC Name

4-(5-fluoro-1-benzothiophene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-13-3-4-15-12(8-13)9-16(25-15)18(24)21-6-7-22(17(23)11-21)14-2-1-5-20-10-14/h1-5,8-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYAMCLKBBTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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